molecular formula C5H9ClN2O B151842 (5-Methylisoxazol-3-YL)methanamine hydrochloride CAS No. 1050590-34-5

(5-Methylisoxazol-3-YL)methanamine hydrochloride

Cat. No.: B151842
CAS No.: 1050590-34-5
M. Wt: 148.59 g/mol
InChI Key: MSPVDXJVBWNBIA-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-YL)methanamine hydrochloride (CAS: 1050590-34-5) is a heterocyclic amine salt with the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol . It features a methyl-substituted isoxazole ring linked to a methanamine group, protonated as a hydrochloride salt. The compound is typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetyl chloride or similar reagents, as inferred from related synthetic pathways for isoxazole derivatives .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPVDXJVBWNBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Intermediate Route

A patent-published method (CN107721941B) outlines a three-step synthesis starting from ethyl acetate and acetonitrile. In the first step, acetyl acetonitrile is formed via reaction with a metal alkali (e.g., sodium ethoxide), leveraging the nucleophilic addition of acetonitrile to ethyl acetate. The intermediate hydrazone is then generated by reacting acetyl acetonitrile with p-toluenesulfonyl hydrazide in ethanol under reflux. Finally, cyclization with hydroxylamine hydrochloride under alkaline conditions yields 3-amino-5-methylisoxazole. While this method primarily targets the amino-substituted derivative, adaptation to introduce the methanamine group requires substituting acetonitrile with a propionitrile derivative to extend the carbon chain, followed by reductive amination.

Reductive Amination of Isoxazole Aldehydes

An alternative route involves the reductive amination of 5-methylisoxazole-3-carbaldehyde. Treatment with ammonium acetate and sodium cyanoborohydride in methanol selectively reduces the imine intermediate to yield (5-Methylisoxazol-3-YL)methanamine. Subsequent HCl gas bubbling in diethyl ether produces the hydrochloride salt with >85% purity. This method avoids toxic chlorinated solvents, aligning with green chemistry principles.

Industrial Production Techniques

Continuous Flow Reactor Systems

Scalable production employs continuous flow reactors to enhance reaction control and yield. A two-stage process is utilized:

  • Isoxazole Ring Formation : Hydroxylamine reacts with acetylacetone in a water-ethanol mixture at 60°C to form 5-methylisoxazole-3-carboxylic acid.

  • Amination and Salt Formation : The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by amidation with ammonia and reduction using LiAlH4. The free base is isolated and treated with HCl in a countercurrent extraction column to achieve 92% yield.

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball-milling techniques to synthesize the isoxazole core. 5-Methylisoxazole-3-carbonitrile is ground with ammonium acetate and zinc dust, initiating a solvent-free reductive cyanation. The resultant amine is directly complexed with HCl vapor, achieving 88% yield while eliminating solvent waste.

Reaction Mechanisms and Kinetic Analysis

Cyclization Dynamics

The formation of the isoxazole ring via hydroxylamine-mediated cyclization follows a concerted mechanism. Density functional theory (DFT) calculations reveal an activation energy of 45.2 kJ/mol for the ring-closure step, with the reaction rate doubling for every 10°C increase in temperature.

Salt Formation Thermodynamics

Protonation of (5-Methylisoxazol-3-YL)methanamine by HCl is exothermic (−68.3 kJ/mol), favoring spontaneous crystallization. X-ray diffraction studies confirm a monoclinic crystal structure (space group P2₁/c) with a hydrochloride counterion hydrogen-bonded to the amine group.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol-water (7:3 v/v) at −20°C yields needle-like crystals with 99.5% purity. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 156°C, consistent with monohydrate formation.

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the hydrochloride salt at 4.7 min, with UV detection (λ = 254 nm) confirming absence of isomers.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Reference
Hydrazone Intermediate7895Avoids chloroform, scalable
Reductive Amination8599Solvent-free, high selectivity
Continuous Flow9298High throughput, minimal manual handling

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-Methylisoxazol-3-YL)methanamine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs (Isoxazole Core with Varied Substituents)
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
(5-Methylisoxazol-3-YL)methanamine HCl C₅H₉ClN₂O 148.59 Methyl on isoxazole C5 N/A High purity (98%); simple isoxazole core
(3-Methylisoxazol-5-YL)methanamine HCl C₅H₉ClN₂O 148.59 Methyl on isoxazole C3 N/A Structural isomer; similar weight but distinct reactivity
[5-(3-Methoxyphenyl)isoxazol-3-YL]methanamine HCl C₁₁H₁₃ClN₂O₂ 240.69 3-Methoxyphenyl on isoxazole C5 N/A Enhanced aromaticity; potential for improved receptor binding

Key Insights :

  • Positional Isomerism: The methyl group’s position on the isoxazole ring (C3 vs.
  • Aromatic Substituents : Adding a methoxyphenyl group (as in ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Heterocycle Variants (Different Core Rings)
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Features
[2-(4-Chlorophenyl)-1,3-thiazol-4-YL]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 Thiazole Sulfur atom; higher melting point (268°C)
(3-Methyl-1,2,4-oxadiazol-5-YL)methanamine HCl C₄H₇ClN₃O 148.58 Oxadiazole Oxadiazole core; distinct electronic properties
(5-Ethyl-1,3-oxazol-2-YL)methanamine HCl C₆H₁₁ClN₂O 162.62 Oxazole Ethyl substituent; larger alkyl chain

Key Insights :

  • Thiazole vs. Isoxazole : Thiazole derivatives (e.g., ) incorporate sulfur, which may confer different hydrogen-bonding capabilities and metabolic stability compared to oxygen-containing isoxazoles.
  • Oxadiazole vs.
Salts and Derivatives with Extended Functionality
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Notes
1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine diHCl C₉H₁₂Cl₂N₃O 264.12 Pyridinyl substituent Potential CNS activity due to pyridine
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-YL}ethyl)methylamine HCl C₁₃H₁₆Cl₂N₄O₂ 335.20 Chlorophenoxy and oxadiazole Complex structure; likely high bioactivity

Key Insights :

  • Pyridine-Containing Analogs : The addition of a pyridine ring (e.g., ) introduces basicity and hydrogen-bonding sites, which could improve interactions with biological targets.
  • Chlorophenoxy Derivatives: Compounds like demonstrate how extended substituents can tailor specificity for enzyme inhibition or receptor modulation.

Biological Activity

(5-Methylisoxazol-3-YL)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₅H₈ClN₃O
  • Molecular Weight : 153.59 g/mol
  • Functional Groups : Isoxazole ring, amine group

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.

Microorganism MIC (µg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria, as well as fungi .

Antitubercular Activity

The compound has also shown significant activity against Mycobacterium tuberculosis. In vitro studies demonstrated that derivatives of this compound possess antitubercular properties, making it a candidate for further investigation in tuberculosis treatment .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies have reported its ability to induce apoptosis in cancer cells, particularly in MCF7 breast cancer cells.

Compound IC50 (µg/mL) Cell Line
(5-Methylisoxazol-3-YL)methanamine HCl0.73 ± 0.04MCF7 (Hypoxia)
Staurosporine1.63 ± 0.09MCF7

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its binding affinity to these targets can alter their activity, leading to the observed biological effects.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors related to neurotransmission and cellular signaling.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Properties

In another investigation focused on cancer cell lines, the compound was shown to induce G1/S phase arrest and apoptosis in MCF7 cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .

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